4,4-ビス(ヒドロキシメチル)-2-(ピリジン-3-イル)オキサゾリジン

説明

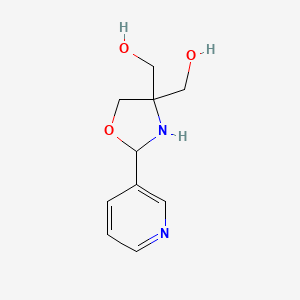

(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structure, which includes a pyridine ring and an oxazolidine ring

科学的研究の応用

Chemistry

In chemistry, (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological pathways and mechanisms .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development .

Industry

In the industrial sector, (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

作用機序

Target of Action

The primary target of the compound (2-(Pyridin-3-yl)oxazolidine-4,4-diyl)dimethanol, also known as (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol, is Cerium (III) ions . Cerium is a rare earth metal element and the most abundant member of the lanthanide series .

Mode of Action

The compound interacts with Cerium (III) ions in a highly sensitive and selective manner . The geometry of the compound and its coordination of Cerium (III) was proven by using density functional theory (DFT) calculations . The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap was decreased when the compound forms a complex with Cerium (III), indicating a change in the electronic structure .

Biochemical Pathways

The compound is used as a fluorescent probe for the detection of Cerium (III) ions

Pharmacokinetics

The compound exhibits high sensitivity and selectivity towards an aqueous solution of Cerium (III) over various metal ions under biologically relevant conditions . The limit of detection (LOD) was reported as 54.0 nM . .

Result of Action

The result of the compound’s action is the formation of a complex with Cerium (III) ions, which can be detected due to the change in the fluorescent properties of the compound . This allows for high sensitivity and selectivity detection of Cerium (III) ions .

Action Environment

The compound is effective in an aqueous solution under biologically relevant conditions (100.0 mM HEPES buffer pH 7.4) . Environmental factors such as pH and the presence of other metal ions can influence the compound’s action, efficacy, and stability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol typically involves the reaction of pyridine derivatives with oxazolidine intermediates. One common method involves the condensation of 2-pyridinecarboxaldehyde with an oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated pyridine derivatives, substituted oxazolidines.

類似化合物との比較

Similar Compounds

(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol: Unique due to its dual ring structure.

Pyridine derivatives: Similar in having the pyridine ring but lack the oxazolidine ring.

Oxazolidine derivatives: Similar in having the oxazolidine ring but lack the pyridine ring.

Uniqueness

The uniqueness of (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol lies in its combined pyridine and oxazolidine rings, which confer distinct chemical and biological properties.

生物活性

(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol, with the molecular formula C10H14N2O3, is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

The compound features a dual ring structure comprising a pyridine and an oxazolidine ring. This unique configuration contributes to its distinct chemical and biological properties, making it a valuable candidate for various applications in medicinal chemistry and biochemistry.

Target Interactions

The primary target of (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol is Cerium (III) ions. The compound interacts selectively with these ions, serving as a fluorescent probe for their detection in biological systems. The interaction leads to the formation of a complex that alters the fluorescent properties of the compound, enabling sensitive detection in aqueous solutions under biologically relevant conditions (HEPES buffer pH 7.4) .

Biochemical Pathways

The compound's mode of action involves complex formation with Cerium (III) ions, which can be monitored through changes in fluorescence intensity. This characteristic makes it useful for studying metal ion interactions in biological contexts, providing insights into various biochemical pathways .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol exhibit notable antimicrobial and anticancer activities. For instance, studies have shown that certain analogs possess cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds demonstrated enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, influencing their activity and providing therapeutic avenues for diseases linked to enzyme dysregulation .

Case Studies and Research Findings

- Fluorescent Probes for Metal Detection : A study highlighted the use of (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol as a fluorescent probe for detecting Cerium (III) ions in biological samples. The sensitivity and selectivity of this interaction were emphasized, showcasing its utility in biochemical research .

- Anticancer Activity : A recent investigation into the anticancer properties of the compound revealed that it could induce significant cytotoxic effects in cancer cell lines. The study compared its efficacy against established chemotherapeutics, indicating its potential role as a lead compound for further development .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition demonstrated that derivatives of this compound could modulate the activity of key enzymes involved in metabolic pathways. This finding opens avenues for developing therapeutic agents targeting metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol | Pyridine and oxazolidine rings | Antimicrobial, anticancer |

| Pyridine derivatives | Pyridine ring only | Varies; generally lower activity |

| Oxazolidine derivatives | Oxazolidine ring only | Limited; often less versatile |

The comparison illustrates the unique position of (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol within the broader category of heterocyclic compounds, emphasizing its enhanced biological activities due to the combination of both rings.

特性

IUPAC Name |

[4-(hydroxymethyl)-2-pyridin-3-yl-1,3-oxazolidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c13-5-10(6-14)7-15-9(12-10)8-2-1-3-11-4-8/h1-4,9,12-14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIFKGWBTWJXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(O1)C2=CN=CC=C2)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349454 | |

| Record name | (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312620-99-8 | |

| Record name | (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。